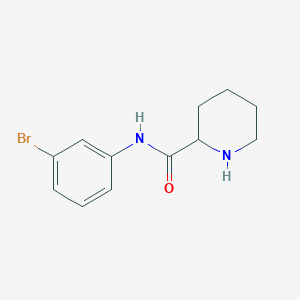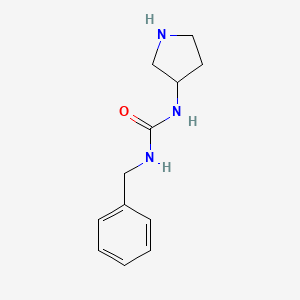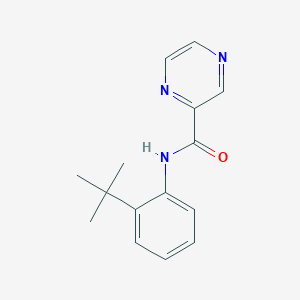
N-(3-bromophenyl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)piperidine-2-carboxamide, also known as BRL-15572, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)piperidine-2-carboxamide is primarily through its interaction with the sigma-1 receptor. This receptor is located in various areas of the brain and is involved in the regulation of various physiological processes. When N-(3-bromophenyl)piperidine-2-carboxamide binds to the sigma-1 receptor, it modulates the activity of various ion channels and receptors, leading to changes in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
N-(3-bromophenyl)piperidine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to have analgesic effects, reduce anxiety-like behavior, and improve memory and learning. Additionally, N-(3-bromophenyl)piperidine-2-carboxamide has been shown to have neuroprotective effects in various models of neurological damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-bromophenyl)piperidine-2-carboxamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for specific targeting of this receptor and the ability to study its effects on various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)piperidine-2-carboxamide. One area of research is the development of more potent and selective sigma-1 receptor agonists that can be used for therapeutic purposes. Additionally, further studies are needed to better understand the mechanisms underlying the compound's analgesic and neuroprotective effects. Finally, there is a need for more studies on the safety and toxicity of N-(3-bromophenyl)piperidine-2-carboxamide, particularly in human subjects.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)piperidine-2-carboxamide involves the reaction of 3-bromobenzoyl chloride with piperidine-2-carboxamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain a white solid with a high degree of purity. The yield of the synthesis process is typically around 50-60%.
Applications De Recherche Scientifique
N-(3-bromophenyl)piperidine-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of pain management, as the compound has been shown to have analgesic effects in various animal models. Additionally, N-(3-bromophenyl)piperidine-2-carboxamide has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
N-(3-bromophenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h3-5,8,11,14H,1-2,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNPAQJWLAGXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)piperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)



![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)
